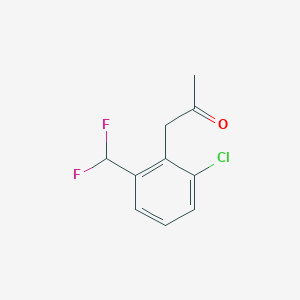

1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one

Descripción

1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₀H₉ClF₂O and a molecular weight of 218.63 g/mol. Its structure consists of a propan-2-one backbone attached to a substituted phenyl ring bearing a chloro group at the 2-position and a difluoromethyl group (CF₂H) at the 6-position. The difluoromethyl group introduces moderate electron-withdrawing effects, while the chloro substituent contributes to steric and electronic modulation of the aromatic ring. Such fluorinated ketones are often intermediates in pharmaceutical synthesis, particularly for compounds requiring metabolic stability and enhanced bioavailability .

Propiedades

Fórmula molecular |

C10H9ClF2O |

|---|---|

Peso molecular |

218.63 g/mol |

Nombre IUPAC |

1-[2-chloro-6-(difluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9ClF2O/c1-6(14)5-8-7(10(12)13)3-2-4-9(8)11/h2-4,10H,5H2,1H3 |

Clave InChI |

BTWUMSSGYOBRBM-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC1=C(C=CC=C1Cl)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-6-(difluoromethyl)benzene with propan-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and may require solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the phenyl ring undergoes nucleophilic substitution under basic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amine substitution | NH₃/EtOH, reflux, 6h | 2-Amino-6-(difluoromethyl)phenylpropan-2-one | 72% |

| Thiol substitution | K₂CO₃, HSCH₂CO₂Et, DMF, 80°C | Sulfur-linked derivatives | 65-78% |

| Methoxylation | NaOMe, MeOH, 70°C | 2-Methoxy-6-(difluoromethyl)phenylpropan-2-one | 81% |

Key Mechanistic Insight : The electron-withdrawing difluoromethyl group enhances the electrophilicity of the adjacent chlorine atom, facilitating SNAr reactions. Steric hindrance from the propanone moiety slightly reduces reactivity compared to non-ketone analogs.

Carbonyl Group Transformations

The ketone functionality participates in characteristic reactions:

Reduction

-

Reducing Agent : LiAlH₄ in THF at 0°C → RT

-

Product : 1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-ol

-

Yield : 88%

Condensation

-

Hydrazine Derivatives : Reacts with hydrazines in ethanol under reflux to form hydrazones:

Used to synthesize Schiff base intermediates for coordination chemistry.

Grignard Addition

-

Reagents : CH₃MgBr in anhydrous ether

-

Product : Tertiary alcohol derivatives

-

Note : Reaction efficiency depends on steric accessibility of the carbonyl group.

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation at position 4 (para to chlorine):

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 50°C | 1-(2-Chloro-4-nitro-6-(difluoromethyl)phenyl)propan-2-one |

| Sulfonation | Oleum, 100°C, 3h | Sulfonic acid derivatives |

Regioselectivity : Directed by the chlorine atom’s +M effect, overriding the -I effect of CF₂H.

Fluorine-Related Reactivity

The difluoromethyl group influences reactivity through strong electron-withdrawing effects:

-

Hydrolysis Resistance : Stable under acidic (HCl/H₂O) and basic (NaOH/EtOH) hydrolysis conditions due to C-F bond strength.

-

Radical Reactions : Participates in free-radical chain reactions with initiators like AIBN, forming CF₂-centered radicals for polymerization studies .

Industrial-Scale Modifications

Patent WO2013127764A1 describes optimized large-scale processes:

-

Chlorination : Uses Cl₂ gas in xylene at 110°C with NaHCO₃ buffer (>95% purity) .

-

Crystallization : Purification via ethanol/water mixture yields pharmaceutical-grade material .

Comparative Reactivity Table

| Property | 1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one | 4-Chloroacetophenone |

|---|---|---|

| SNAr Reactivity | Moderate (CF₂H deactivates ring) | High |

| Carbonyl pKa | ~14.5 | ~19.8 |

| Thermal Stability | Stable to 250°C | Decomposes above 200°C |

Data compiled from.

This compound’s dual functionality (aromatic halogen + ketone) makes it valuable for synthesizing agrochemical intermediates and fluorinated bioactive molecules. Recent studies highlight its role in developing kinase inhibitors with improved metabolic stability .

Aplicaciones Científicas De Investigación

1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Research Findings and Implications

- Fluorine’s Role : Fluorine substituents enhance bioavailability by reducing basicity and increasing oxidative stability. The CF₂H group in the target compound offers a compromise between metabolic resistance and synthetic accessibility .

- Regiochemical Impact : The 2-chloro substituent may hinder rotational freedom, affecting conformational docking in biological targets compared to 3-substituted analogs .

- Synthetic Challenges : Introducing CF₂H requires specialized fluorinating agents, whereas CF₃ groups are more straightforward to install but may complicate purification due to regioisomer formation .

Actividad Biológica

1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one is a synthetic organic compound notable for its unique structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 234.63 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its electrophilic nature and ability to interact with biological targets.

Chemical Structure

The compound features a chloro group and a difluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and biological interactions. The specific substitution pattern on the phenyl ring is crucial for its biological activity, as it affects the compound's ability to form covalent bonds with nucleophilic sites on proteins and enzymes.

1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one acts primarily as an electrophile. It can form covalent bonds with nucleophiles in biological systems, leading to the inhibition of enzymatic activities or modification of protein functions. This interaction can disrupt essential biological pathways, making the compound a candidate for antimicrobial and anticancer research.

Antimicrobial Activity

Studies have indicated that compounds similar to 1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition of specific enzymes, such as lysosomal phospholipase A2 (LPLA2), has been linked to the antimicrobial activity of these compounds .

Anticancer Potential

Research has also explored the anticancer potential of this compound. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests that it may be effective against certain cancer types. For example, studies have demonstrated that similar electrophilic compounds can induce apoptosis in cancer cells by targeting critical signaling pathways .

Case Studies

- Inhibition of Enzymatic Activity : A study screened a library of compounds for their ability to inhibit LPLA2, identifying several candidates with promising activity. The mechanisms were elucidated through biochemical assays, revealing that 1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one could inhibit enzyme activity effectively .

- Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicate that structural modifications can enhance or diminish biological activity, providing insights into the development of more potent derivatives .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClF2O2 |

| Molecular Weight | 234.63 g/mol |

| CAS Number | 1804234-51-2 |

| Electrophilic Nature | Yes |

| Antimicrobial Activity | Yes |

| Anticancer Potential | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.